3-[(2-Bromophenoxy)methyl]piperidine
Overview
Description
3-[(2-Bromophenoxy)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives . It has a molecular weight of 270.18 and a molecular formula of C12H16BrNO .
Molecular Structure Analysis
The molecular structure of 3-[(2-Bromophenoxy)methyl]piperidine can be represented by the SMILES notation: C1CC(CNC1)COC2=CC=CC=C2Br . This indicates that the compound contains a piperidine ring (C1CC(CNC1)) attached to a bromophenoxy group (COC2=CC=CC=C2Br).Scientific Research Applications
Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances
In the field of multidrug-resistant tuberculosis (MDR-TB), 3-[(2-Bromophenoxy)methyl]piperidine derivatives have been identified as related substances in the high-performance liquid chromatography analysis of certain drug substances. These derivatives were characterized using techniques like NMR, FT-IR, and HRMS, contributing to the understanding of their structure and formation mechanisms in MDR-TB treatments (Jayachandra et al., 2018).
Potential Antidepressant Agents
Research on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives highlights their potential as antidepressant agents. Through in vivo and in vitro tests, including the reserpine interaction test in mice and evaluation of reuptake inhibition of biogenic amines, certain derivatives were found to exhibit biological activity comparable to known antidepressant drugs (Balsamo et al., 1987).
Radiolabeled Probes for σ-1 Receptors
Several halogenated 4-(phenoxymethyl)piperidines, including 3-[(2-bromophenoxy)methyl]piperidine derivatives, have been synthesized as potential σ receptor ligands. Their affinities for σ-1 and σ-2 receptors were determined, indicating their potential as radiolabeled probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
CO2 Absorption Characteristics
A study examining the reaction between CO2 and functionalized piperidines, including derivatives like 3-[(2-bromophenoxy)methyl]piperidine, revealed insights into the CO2 absorption characteristics of these compounds. The research provided valuable information on the chemical reactions and absorption capacities related to environmental and industrial applications (Robinson et al., 2011).
Future Directions
Piperidine derivatives, including 3-[(2-Bromophenoxy)methyl]piperidine, have potential for future research and development in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have a wide variety of biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGZNITGPTSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289502 | |
Record name | 3-[(2-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenoxy)methyl]piperidine | |
CAS RN |
946787-15-1 | |
Record name | 3-[(2-Bromophenoxy)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946787-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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